molecular formula C14H25N3O B6808601 N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-5-methylazepan-4-amine

N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-5-methylazepan-4-amine

Cat. No.: B6808601
M. Wt: 251.37 g/mol
InChI Key: QIEHUZGSRLFTRB-UHFFFAOYSA-N
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Description

N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-5-methylazepan-4-amine is a complex organic compound that features an oxazole ring and an azepane ring The oxazole ring is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom, while the azepane ring is a seven-membered ring containing one nitrogen atom

Properties

IUPAC Name

N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-5-methylazepan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O/c1-4-13-12(11(3)18-17-13)9-16-14-6-8-15-7-5-10(14)2/h10,14-16H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEHUZGSRLFTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1CNC2CCNCCC2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-5-methylazepan-4-amine typically involves the formation of the oxazole ring followed by the introduction of the azepane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized by reacting a suitable amino alcohol with a carboxylic acid derivative under dehydrating conditions . The azepane ring can then be introduced through a nucleophilic substitution reaction involving an appropriate azepane precursor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-5-methylazepan-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-5-methylazepan-4-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The azepane ring may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-5-methylazepan-4-amine is unique due to the combination of the oxazole and azepane rings, which imparts distinct chemical and biological properties. This dual-ring structure may enhance its stability, binding affinity, and specificity compared to other compounds with only one of these rings .

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